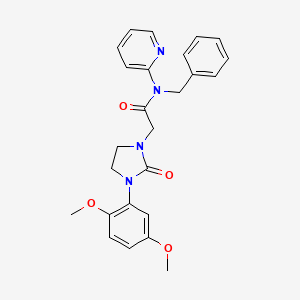

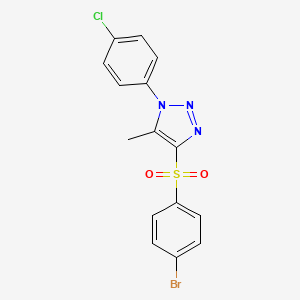

![molecular formula C21H14F2N2O5S B2723194 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 1448124-38-6](/img/structure/B2723194.png)

2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H14F2N2O5S and its molecular weight is 444.41. The purity is usually 95%.

BenchChem offers high-quality 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Calculations and Molecular Docking Study for Antimalarial Activity

A theoretical investigation on sulfonamide derivatives, including structures related to 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, highlights their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds demonstrated significant antimalarial activity, with certain derivatives exhibiting superior efficacy due to specific molecular moieties. Molecular docking against SARS-CoV-2 main protease and spike glycoprotein suggests potential antiviral activity as well (Fahim & Ismael, 2021).

Synthesis and Pharmacological Screening of Bioactive Molecules

Research into fluoro-substituted benzothiazoles incorporating sulphonamido quinazolinyl imidazole has yielded molecules with promising antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis process, which utilizes ethyl chloroformate and K2CO3, leads to compounds characterized by various spectral analyses. This suggests the potential for developing novel therapeutic agents from sulfonamide-based structures (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Development of Aromatic Polyamide-Hydrazides

Novel wholly para-oriented aromatic polyamide-hydrazides featuring sulfone-ether linkages have been developed for potential applications in high-performance materials. These polymers exhibit good solubility, thermal stability, and mechanical strength, making them suitable for advanced engineering applications. Their unique structure may also offer insights into new drug development pathways (Mohamed & Fahmy, 2009).

Electroluminescent Device Application

Diphenylsulfone derivatives, related to the chemical structure , have been studied for their application in electroluminescent devices. The research focuses on the effect of donor substituents on the properties of these compounds, demonstrating their potential in creating efficient electroluminescent materials for use in electronic displays and lighting technologies (Bezvikonnyi et al., 2020).

Binding Studies with Bovine Serum Albumin

Studies have explored the binding affinity of sulfonylureas and phenothiazines to bovine serum albumin, utilizing spectrophotometric methods. This research could have implications for understanding drug-protein interactions, potentially influencing the design of new therapeutic agents with improved efficacy and safety profiles (Zia & Price, 1975).

properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O5S/c22-21(23)31(28,29)18-8-4-1-5-13(18)19(26)24-12-9-10-16-14(11-12)20(27)25-15-6-2-3-7-17(15)30-16/h1-11,21H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIACVQIYGGGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

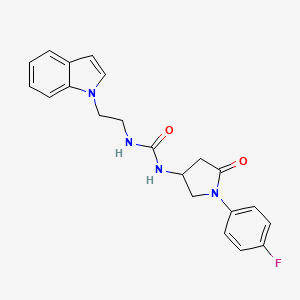

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)

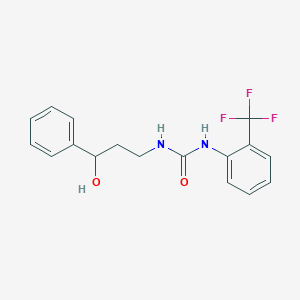

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)

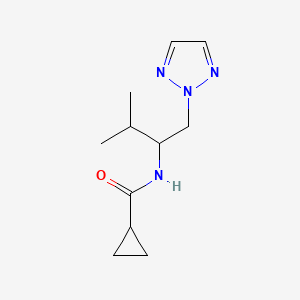

![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)